3-Methylmorpholine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylmorpholine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQEWSKCAMAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylmorpholine 2,5 Dione and Its Derivatives
Cyclization Reactions for Core Ring Formation
The formation of the morpholine-2,5-dione (B184730) ring is primarily achieved through intramolecular cyclization of specifically designed linear molecules. These reactions involve the formation of an ester bond to close the ring. Two principal precursor types are utilized: N-(2-Haloacyl)-α-amino acids and N-(α-hydroxyacyl)-α-amino acids. researchgate.nethereon.de
A prevalent and often high-yielding route to morpholine-2,5-dione derivatives involves the intramolecular cyclization of an N-(α-haloacyl)-α-amino acid. mdpi.com This method begins with the acylation of an amino acid, such as (S)-alanine, with a haloacetyl halide, like chloroacetyl chloride, to form the linear precursor, for instance, N-(chloroacetyl)-(S)-alanine. mdpi.comutwente.nl The subsequent ring closure is induced under basic conditions, where the carboxylate anion acts as a nucleophile, displacing the halide to form the cyclic ester. mdpi.com
One established method for synthesizing 3-methylmorpholine-2,5-dione involves the reaction of its precursor, N-(chloroacetyl)-(S)-alanine, with triethylamine (B128534) in dimethylformamide (DMF). utwente.nl This solution-based cyclization is typically conducted at elevated temperatures, for example, 100°C. utwente.nl Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the subsequent intramolecular nucleophilic attack. mdpi.comupc.edu The use of highly dilute solutions in DMF is crucial to favor the desired intramolecular reaction and suppress competing intermolecular polymerization, which can form linear oligomers as a side product. nih.govmdpi.com While effective, yields can be moderate; for instance, the synthesis of (S)-3-methylmorpholine-2,5-dione via this pathway has been reported with a yield of 50%. utwente.nl The relatively low yields in some cases are attributed to the high rotational energy barrier of the amide bond, which predominantly exists in a trans-configuration in the acyclic precursor, making the cyclization less favorable. utwente.nl
Table 1: Triethylamine-Mediated Synthesis of (S)-3-Methylmorpholine-2,5-dione
| Precursor | Base | Solvent | Temperature | Yield | Reference |
| N-(chloroacetyl)-(S)-alanine | Triethylamine | DMF | 100°C | 50% | utwente.nl |
An alternative to the solution-based approach is the dry heating of the sodium salt of the N-(2-haloacyl)-amino acid. utwente.nl This method, first reported by Chadwick and Pascu for the synthesis of 6-methylmorpholine-2,5-dione, involves preparing the sodium salt of the precursor and then heating it in the melt. mdpi.comresearchgate.net This solvent-free condition drives the cyclization reaction. The starting N-(2-haloacyl)-amino acids are prepared by acylating the desired amino acid under Schotten-Baumann conditions. mdpi.comutwente.nl This pathway has been successfully applied to synthesize a variety of morpholine-2,5-dione derivatives, with reported yields ranging widely from 4% to 83%. utwente.nl The variability in yield can be influenced by the specific substituents on the precursor. In some instances, particularly with sterically hindered precursors, this method can lead to the formation of polydepsipeptides as a competing reaction. utwente.nl
Table 2: Synthesis of Morpholine-2,5-dione Derivatives via Dry Heating of Sodium Salts
| Precursor Type | Method | Yield Range | Reference |
| Sodium salt of N-(2-halogenacyl)-amino acid | Dry heating in the melt | 4 - 83% | utwente.nl |
The cyclization of N-(α-haloacyl)-α-amino acids is a base-catalyzed intramolecular substitution (SN) reaction. mdpi.comupc.edu Various bases can be employed, including triethylamine, sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃), to neutralize the acid produced and facilitate the ring closure. mdpi.comupc.eduresearchgate.net The reaction proceeds via the deprotonation of the carboxylic acid group. The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the halogen (e.g., chlorine or bromine). mdpi.com This attack displaces the halide ion, forming the six-membered ring. While often referred to as an SN2 reaction, the mechanism can be more complex and is sometimes described simply as an intramolecular SN reaction. mdpi.comupc.edu A significant drawback of this pathway is the potential for racemization at the C6 position of the resulting morpholine-2,5-dione, especially when starting with optically active precursors. mdpi.com Intermolecular reactions leading to linear oligomers are the primary side reaction, which can be minimized by conducting the reaction in highly dilute solutions. nih.govmdpi.com
An alternative strategy for forming the morpholine-2,5-dione ring starts with an N-(α-hydroxyacyl)-α-amino acid precursor. mdpi.comupc.edu This approach involves an intramolecular esterification (condensation) reaction to form the cyclic product. A key advantage of this pathway is that it generally proceeds without causing racemization, which is a critical consideration for producing optically active monomers for stereoregular polymers. upc.edu
The cyclization of N-(α-hydroxyacyl)-α-amino acids can be effectively promoted using acid catalysts. mdpi.comhereon.de This intramolecular condensation is typically performed in a dilute solution to favor ring closure. hereon.de Various strong acids have been utilized as catalysts for this transformation. The reaction involves the protonation of the carboxylic acid, activating it toward nucleophilic attack by the hydroxyl group. This method generally results in moderate yields.
Table 3: Catalysts for Acid-Catalyzed Cyclization of N-(α-Hydroxyacyl)-α-Amino Acids
| Catalyst | Reported Yield | Reference |
| p-Toluenesulfonic acid | up to 38% | mdpi.comupc.edu |
| Methanesulfonic acid | up to 38% | mdpi.comupc.edu |
| Trifluoromethanesulfonic acid | up to 38% | mdpi.comupc.edu |
N-(α-Hydroxyacyl)-α-Amino Acid Cyclization Pathways
Trans-esterification of α-Amino Acid Esters
One of the established methods for synthesizing morpholine-2,5-diones is through the intramolecular trans-esterification of N-(α-hydroxyacyl)-α-amino acid esters. mdpi.com This approach involves the cyclization of a linear precursor that already contains the α-amino acid moiety.
A notable example of this method was demonstrated by Nakamura, who synthesized morpholine-2,5-diones by heating N-(α-hydroxyacyl)-α-amino acid esters in toluene (B28343) at high temperatures, ranging from 150 to 350 °C. nih.gov While this method is effective in achieving cyclization, the high reaction temperatures can lead to the racemization of the α-amino acid esters, which is a significant drawback when stereochemical purity is required. nih.gov
The cyclization of N-(α-hydroxyacyl)-α-amino acids can also be promoted by acid or base catalysts. acs.org Acid-catalyzed reactions, using catalysts such as p-toluenesulfonic acid, have been shown to yield the desired morpholine-2,5-dione products. nih.gov For instance, using p-toluenesulfonic acid as a catalyst resulted in a 38% yield of the cyclized product. nih.gov Base-promoted conversions of the corresponding esters are also a viable route for this transformation. acs.org
| Catalyst/Condition | Temperature | Yield | Observation | Reference |
| Toluene | 150–350 °C | Not specified | Racemisation of α-amino acid esters | nih.gov |
| p-Toluenesulfonic acid | Not specified | 38% | Acid-catalyzed cyclization | nih.gov |
N-Acylation and Subsequent Ring-Closure Approaches
A common and often high-yielding route to morpholine-2,5-diones involves the N-acylation of an α-amino acid followed by a ring-closure reaction. hereon.deutwente.nl This two-step process typically begins with the reaction of an amino acid with an α-haloacyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. nih.gov
For example, glycine, (S)-alanine, or (S)-valine can be acylated with chloroacetyl chloride or (R,S)-2-bromopropionyl bromide. utwente.nl The subsequent step is the cyclization of the resulting N-(2-halogenacyl)-amino acid sodium salt, which can be achieved by heating in the melt, to afford the morpholine-2,5-dione derivative. utwente.nl Yields for this cyclization step can vary significantly, from as low as 4% to as high as 83%. utwente.nl It has been noted that while this method can provide higher yields, it may also lead to some degree of racemization when optically active monomers are used. mdpi.comresearchgate.net
In some cases, the cyclization of N-(α-haloacyl)-α-amino acids is carried out in a highly diluted solution of dimethylformamide (DMF) with a base like triethylamine to neutralize the acid produced during the reaction. nih.gov However, racemization at the C6 position of the morpholine-2,5-dione ring has been observed during this process. nih.gov
| Starting Amino Acid | Acylating Agent | Cyclization Condition | Yield | Reference |
| Glycine, (S)-Alanine, or (S)-Valine | Chloroacetyl chloride or (R,S)-2-bromopropionyl bromide | Heating of sodium salt in melt | 4–83% | utwente.nl |
| N-(chloroacetyl)-(S)-alanine | Triethylamine in DMF | 100°C | 50% | utwente.nl |
Enantioselective Synthetic Routes
Maintaining stereochemical integrity is crucial in the synthesis of chiral molecules like this compound. Enantioselective synthetic methods aim to produce a specific enantiomer of the target compound.
Chiral Precursor Utilization
The use of chiral precursors is a direct strategy for enantioselective synthesis. By starting with an enantiomerically pure α-amino acid, it is possible to synthesize the corresponding optically active morpholine-2,5-dione. For instance, the synthesis of (3S)-methylmorpholine-2,5-dione is performed starting from (S)-alanine. hereon.de
However, a significant challenge in many synthetic routes, particularly those involving high temperatures or certain basic conditions, is the risk of racemization at the chiral centers. nih.govmdpi.com For example, high-temperature trans-esterification and some base-mediated cyclizations of N-(α-haloacyl)-α-amino acids are known to cause racemization. nih.gov In contrast, the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids has been reported to proceed without racemization at either the C3 or C6 positions. nih.gov
Application of Specific Reagents and Solid Supports (e.g., Wang Resin)
To overcome challenges like difficult product isolation and racemization, solid-phase synthesis techniques have been employed. The use of Wang resin, a type of solid support, has proven effective in the enantioselective synthesis of morpholine-2,5-dione derivatives.
One study demonstrated the synthesis of enantiomers of 6-tert-butyl-6-methylmorpholine-2,5-dione using a Wang resin-supported Mukaiyama reagent (2-chloro- or 2-bromo-pyridinium triflate). researchgate.netingentaconnect.com This solid-phase approach offers several advantages, including simplified purification of the final product and potentially higher yields compared to traditional solution-phase methods. researchgate.net For instance, conversions exceeding 85% for morpholine-2,5-dione derivatives have been reported with this method. vulcanchem.com The cyclization of resin-bound bromides can be induced by treatment with trifluoroacetic acid (TFA), which cleaves the molecule from the Wang resin and promotes ring closure. nih.gov This methodology is adaptable for the synthesis of the 6-methyl analog. vulcanchem.com
| Method | Reagent/Support | Advantage | Reported Conversion/Yield | Reference |
| Solid-Phase Synthesis | Wang resin-supported Mukaiyama reagent | Simplified isolation, higher yields | >85% | researchgate.netvulcanchem.com |
| Solid-Phase Synthesis | Wang resin with TFA cleavage | Cleavage and cyclization in one step | Not specified | nih.gov |
Formation of Lactone and Lactam Moieties
Diketomorpholines, such as this compound, are characterized by a six-membered ring containing both a lactone (ester) and a lactam (amide) moiety. acs.org The synthesis of this heterocyclic system can be approached by forming either the lactone or the lactam bond in the final ring-closing step.
Strategies for Lactone Bond Formation
The formation of the lactone bond is a key step in many synthetic routes to morpholine-2,5-diones. acs.org This cyclization is typically performed on precursors that already contain a preformed amide bond. acs.org
Several strategies exist for creating the lactone linkage:
Proton-catalyzed condensation: The cyclocondensation of N-(α-hydroxyacyl)-α-amino acids can be catalyzed by a proton source, like p-toluenesulfonic acid. nih.govacs.org
Coupling reagents: Various coupling reagents can be used to facilitate the intramolecular esterification. acs.org
Mitsunobu conditions: The Mitsunobu reaction is another effective method for forming the ester bond under mild conditions. acs.org
Interesterification: Acid- or base-promoted conversion of N-(α-hydroxyacyl)-α-amino acid esters leads to the morpholine-2,5-dione via an intramolecular trans-esterification. acs.org
From halo-substituted precursors: Lactone formation can also be achieved from halogen-substituted starting materials, such as N-(α-haloacyl)-α-amino acids, under basic conditions. acs.org In this case, the cyclization proceeds via an intramolecular nucleophilic substitution.
Strategies for Lactam Bond Formation
The synthesis of the this compound ring system, which contains both a lactone (ester) and a lactam (amide) linkage within a six-membered ring, is primarily achieved through the cyclization of linear precursors. acs.orgnih.gov The formation of the intramolecular amide bond, or lactam, is a critical step in many synthetic routes.
A predominant strategy involves the cyclization of N-(α-haloacyl)-α-amino acids. mdpi.com For the synthesis of this compound, the process typically starts with (S)-alanine as the chiral amino acid precursor. This is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, to form N-(chloroacetyl)-(S)-alanine. nih.govutwente.nl The subsequent intramolecular cyclization to form the lactam bond is induced under basic conditions. For example, reacting N-(chloroacetyl)-(S)-alanine with a base like triethylamine in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) facilitates the ring closure. utwente.nl
However, this cyclization can be challenging. The linear amide precursor predominantly exists in a trans-configuration, while a cis-configuration is required for the ring to close. The energy barrier for this trans-cis isomerization is significant, which can result in low reaction yields. utwente.nl One study reported a yield of 50% for (S)-3-methylmorpholine-2,5-dione using this method. utwente.nl An optimized protocol involving the slow, dropwise addition of the N-(2-chloroacetamido) acid derivative to a solution of sodium bicarbonate in DMF was developed to improve yields and simplify purification. nih.gov
Alternative synthetic pathways focus on forming the ester bond as the final cyclization step, starting from precursors that already contain the amide bond. acs.orgnih.gov These methods include:
Proton-catalyzed condensation or the use of coupling reagents on N-(α-hydroxyacyl)-α-amino acids. acs.orgnih.govresearchgate.net
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, often promoted by acid. mdpi.comresearchgate.net
Research suggests that cyclization via ester bond formation may be more efficient than cyclization via amide bond formation. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
| Precursor Type | Typical Reagents & Conditions | Key Transformation | Reference |
|---|---|---|---|
| N-(α-haloacyl)-α-amino acid (e.g., N-(chloroacetyl)-(S)-alanine) | Base (e.g., Triethylamine, NaHCO₃) in DMF, 100°C | Intramolecular nucleophilic substitution to form lactam bond | mdpi.comutwente.nl |
| N-(α-hydroxyacyl)-α-amino acid | Acid catalysis or coupling reagents (e.g., DIC) | Intramolecular esterification (lactonization) | acs.orgnih.gov |
| N-(α-hydroxyacyl)-α-amino acid ester | Acid catalysis | Intramolecular transesterification | mdpi.comresearchgate.net |
Derivatization and Structural Modifications of the this compound Scaffold
The this compound scaffold serves as a versatile building block for creating more complex molecules and polymers with tailored properties. researchgate.nethereon.de Modifications can be introduced at various positions on the heterocyclic ring, primarily by selecting different starting materials during synthesis.
Substitution at C3 and C6: The identity of the substituent at the C3 position is determined by the choice of the α-amino acid precursor. While using alanine (B10760859) yields the 3-methyl derivative, employing other natural amino acids like valine, leucine, or isoleucine results in the synthesis of 3-isopropyl, 3-isobutyl, or 3-sec-butyl substituted morpholine-2,5-diones, respectively. hereon.de
Similarly, the C6 position can be modified by altering the α-hydroxy acid component. For instance, one study explored introducing a hexyl group at the C6 position to create (3S, 6R,S)-3-methyl-6-hexylmorpholine-2,5-dione. hereon.de The purpose of this modification was to investigate the influence of bulky side groups on the thermal properties of polymers derived from these monomers. It was hypothesized that such bulky groups would hinder intermolecular hydrogen bonding between polymer chains, thereby lowering the glass transition temperature (Tg). hereon.de Research confirmed that introducing a hexyl group significantly reduced the Tg of the resulting oligodepsipeptides to around human body temperature, in contrast to the higher Tg (≈ 65 °C) observed for the polymer derived from this compound. acs.orghereon.de
N-Alkylation: The nitrogen atom at the N4 position can also be substituted, leading to N-alkylated morpholine-2,5-diones. These derivatives are accessible through synthetic routes that employ N-substituted amino acids or through post-synthesis modification. acs.orgnih.gov
Copolymerization: A significant application and form of derivatization for this compound is its use as a monomer in ring-opening polymerization (ROP). researchgate.net This process yields polydepsipeptides, which are biodegradable polymers. mdpi.com To further modify the properties of these materials, this compound can be copolymerized with other cyclic monomers like ε-caprolactone or lactide. researchgate.net Additionally, block copolymers can be synthesized. For example, PMMD-b-PEG-b-PMMD block copolymers were created via the ROP of this compound using an amino-terminated polyethylene (B3416737) glycol (PEG) as a macroinitiator, thereby introducing hydrophilic segments into the polymer structure. acs.orgmdpi.com
| Modification Site | Derivative Example | Synthetic Origin | Impact on Properties | Reference |
|---|---|---|---|---|
| C3 | 3-Isopropylmorpholine-2,5-dione | Use of Valine instead of Alanine | Alters polymer side chains and crystallinity | hereon.de |
| C6 | (3S, 6R,S)-3-methyl-6-hexylmorpholine-2,5-dione | Use of a hexyl-substituted α-hydroxy acid | Significantly lowers the glass transition temperature (Tg) of the resulting polymer | hereon.de |
| Polymer Backbone | PMMD-b-PEG-b-PMMD | ROP using amino-terminated PEG as an initiator | Introduces hydrophilic blocks, creating amphiphilic copolymers | acs.orgmdpi.com |
| Polymer Backbone | Random copolymer with ε-caprolactone | Copolymerization of the two monomers | Creates amorphous copolymers with tailored degradation rates and mechanical properties | researchgate.net |
Polymerization Chemistry of 3 Methylmorpholine 2,5 Dione
Ring-Opening Polymerization (ROP) Mechanisms and Kinetics
The ring-opening polymerization of 3-methylmorpholine-2,5-dione and its derivatives is a significant method for producing polydepsipeptides, which are biodegradable polymers with potential biomedical applications. mdpi.comnih.gov The polymerization can be initiated through various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes, each influencing the reaction mechanism and kinetics differently.
The classical approach to the ROP of morpholine-2,5-diones involves a coordination-insertion mechanism using metal-organic catalysts. hereon.de This process, however, is often more challenging than the ROP of lactide, which is attributed to differing electronic properties and potential steric hindrance of the monomers. researchgate.net The reactivity in ROP is influenced by the structure of the morpholine-2,5-dione (B184730), with bulky substituents potentially hindering the process. hereon.de
The coordination-insertion mechanism is the most commonly accepted pathway for the ROP of morpholine-2,5-diones catalyzed by metal compounds. hereon.de This process is typically initiated by a metal alkoxide, which may be formed in situ from a catalyst precursor and an initiator containing hydroxyl groups. hereon.de The general steps involve:
Coordination of the carbonyl oxygen of the monomer to the metal center of the catalyst. hereon.de
A nucleophilic attack by an alkoxide ligand on the carbonyl carbon of the monomer. hereon.dehereon.de
Cleavage of the acyl-oxygen bond of the monomer, leading to the ring opening and insertion of the monomer into the metal-alkoxide bond. hereon.deuliege.be
This process results in the formation of a new, elongated polymer chain that remains attached to the metal center, ready to propagate further by reacting with another monomer molecule. hereon.de
Stannous octoate (Sn(Oct)₂) is a widely used and classic catalyst for the ROP of morpholine-2,5-dione derivatives, including this compound. mdpi.comhereon.deresearchgate.net The polymerization is typically performed in the melt at elevated temperatures, such as 130°C to 150°C. mdpi.comrsc.org For instance, the ROP of this compound has been carried out in bulk at 145°C. researchgate.net
The polymerization of D,L-3-methylmorpholine-2,5-dione using Sn(Oct)₂ has been compared to polymerizations initiated with cyclic tin alkoxides, with Sn(Oct)₂ generally resulting in lower molecular weights. researchgate.net In copolymerizations, such as with ε-caprolactone, Sn(Oct)₂ has been used as a catalyst with an initiator like 1,8-octanediol (B150283) at 150°C. rsc.org Block copolymers of poly(this compound) and polyethylene (B3416737) glycol have also been synthesized using Sn(Oct)₂. mdpi.com
While effective, Sn(Oct)₂-catalyzed ROP of morpholine-2,5-diones can be slow and may require high temperatures. acs.org For example, the ROP of one morpholine-2,5-dione derivative at 25°C with Sn(Oct)₂ did not proceed, and even at 120°C, the polymerization rate was significantly lower compared to organocatalytic systems. acs.org
| Catalyst System | Monomer | Conditions | Initiator | M/I Ratio | Time (h) | Conversion (%) | Mn (kDa) | Reference(s) |
| Sn(Oct)₂ | D,L-3-methylmorpholine-2,5-dione | Bulk | DSDOP | 100 | 24 | - | 4.5 | researchgate.net |
| Sn(Oct)₂ | This compound & ε-caprolactone | 150°C | 1,8-octanediol | - | 24 | - | - | rsc.org |
| Sn(Oct)₂ | (S)-3-sec-butyl-morpholine-2,5-dione | 135°C, bulk | - | - | 24 | 86 | 4.5 | hereon.deresearchgate.net |
M/I = Monomer to Initiator ratio; Mn = Number-average molecular weight. Table is interactive and sortable.
Cyclic tin alkoxides, such as 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP), have been employed as initiators for the ROP of morpholine-2,5-diones. researchgate.net In a comparative study, the polymerization of D,L-3-methylmorpholine-2,5-dione initiated with DSDOP yielded slightly higher molecular weights than when Sn(Oct)₂ was used. researchgate.net However, the molecular weights obtained were generally low and did not show a direct correlation with the monomer-to-initiator ratio. researchgate.net
DSDOP has also been utilized to initiate the copolymerization of D,L-3-methylmorpholine-2,5-dione with other cyclic monomers like ε-caprolactone and L-lactide, resulting in nearly random copolymers. researchgate.net
| Initiator | Monomer | M/I Ratio | Time (h) | Mn (kDa) | Reference(s) |
| DSDOP | D,L-3-methylmorpholine-2,5-dione | 50 | 72 | 5.3 | researchgate.net |
| DSDOP | D,L-3-methylmorpholine-2,5-dione | 100 | 72 | 5.8 | researchgate.net |
| DSDOP | D,L-3-methylmorpholine-2,5-dione | 200 | 72 | 5.2 | researchgate.net |
M/I = Monomer to Initiator ratio; Mn = Number-average molecular weight. Table is interactive and sortable.
The influence of metal catalyst "softness" has been explored in the ROP of morpholine-2,5-diones. researchgate.net Iron(II) acetate (B1210297) (Fe(OAc)₂) has emerged as a particularly effective catalyst, outperforming Sn(Oct)₂ in some instances. researchgate.netnih.gov For the ROP of (S)-3-sec-butyl-morpholine-2,5-dione, Fe(OAc)₂ led to a higher number-average molecular weight (5.8 kDa) and conversion (86 mol%) compared to Sn(Oct)₂ (4.5 kDa and 86 mol%) under similar conditions, without causing racemization. hereon.deresearchgate.net The superior performance of Fe(OAc)₂, a softer Lewis acid than Sn(II), is thought to be due to its ability to promote the alkoxide transfer step while suppressing the formation of unreactive coordination complexes. researchgate.net
Other metal ethoxides, such as those of indium, magnesium, and aluminum, have been investigated, with Mg(OEt)₂ showing the best results among them, yielding a polymer with a number-average molecular weight of 4 kDa and 57% conversion. hereon.deresearchgate.net
| Catalyst | Monomer | Temperature (°C) | Time (h) | Conversion (mol%) | Mn (kDa) | PDI | Reference(s) |
| Fe(OAc)₂ | (S)-3-sec-butyl-morpholine-2,5-dione | 135 | 24 | 86 | 5.8 | 1.1 | hereon.deresearchgate.net |
| Mg(OEt)₂ | (S)-3-sec-butyl-morpholine-2,5-dione | 135 | 24 | 57 | 4.0 | 1.1 | hereon.deresearchgate.net |
| In(OEt)₃ | (S)-3-sec-butyl-morpholine-2,5-dione | 160 | 24 | 33 | - | - | hereon.deresearchgate.net |
| Al(OEt)₃ | (S)-3-sec-butyl-morpholine-2,5-dione | 160 | 24 | 0 | - | - | hereon.deresearchgate.net |
| Fe(OEt)₃ | (S)-3-sec-butyl-morpholine-2,5-dione | 160 | 24 | 0 | - | - | hereon.deresearchgate.net |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Table is interactive and sortable.
Organocatalysis presents a metal-free alternative for the ROP of morpholine-2,5-diones. Binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea (B124793) (TU) cocatalyst, have proven to be highly efficient. researchgate.netacs.org This dual activation approach involves the base (DBU) activating the initiating alcohol and the thiourea activating the monomer. researchgate.net
This system allows for rapid and controlled polymerization at room temperature, a significant advantage over high-temperature metal-catalyzed methods. researchgate.netacs.org For the ROP of 3S-(isobutyl)morpholine-2,5-dione, this catalytic system produced polymers with molecular weights between 8.1 and 25.2 kg/mol and narrow polydispersities (Đ = 1.13–1.18) in very short reaction times (5 to 10 minutes). researchgate.net The use of a DBU/TU binary system has been shown to provide well-controlled polymerizations of various morpholine-2,5-dione derivatives, yielding polymers with predictable molecular weights and low dispersities. researchgate.net
Kinetic studies of the organocatalyzed ROP of (S)-3-benzylmorpholine-2,5-dione using a DBU/TU system showed excellent control over molar masses and dispersities up to nearly 80% conversion. nih.gov
| Catalyst System | Monomer | M/I/DBU/TU Ratio | Time (min) | Conversion (%) | Mn ( kg/mol ) | Đ (PDI) | Reference(s) |
| DBU/TU | 3S-(isobutyl)morpholine-2,5-dione | - | 5-10 | >90 | 8.1 - 25.2 | 1.13 - 1.18 | researchgate.net |
| DBU/TU | (S)-3-benzylmorpholine-2,5-dione | 100/1/1/10 | - | ~80 | - | <1.2 | nih.gov |
| DBU/TU | 6-alkyl-substituted morpholine-2,5-diones | - | - | >90 | up to 123.9 | 1.20 | acs.org |
M/I = Monomer to Initiator ratio; Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index. Table is interactive and sortable.
Enzymatic ROP offers a green and selective route to synthesizing polydepsipeptides. Lipases, such as Porcine Pancreas Lipase (B570770) (PPL), have been used to catalyze the bulk polymerization of various morpholine-2,5-dione derivatives at temperatures between 100°C and 130°C. mdpi.comcmu.edu For instance, 6(S)-methylmorpholine-2,5-dione was polymerized using PPL at 100°C to yield a polyesteramide with a molecular weight of approximately 15 kDa. mdpi.com
The proposed mechanism for lipase-catalyzed ROP involves the formation of an acyl-enzyme intermediate, which then reacts with water, an alcohol, or a hydroxyl-terminated polymer chain to initiate or propagate polymerization. uliege.benih.gov This is considered an "activated monomer" mechanism. uliege.be One notable characteristic of lipase-catalyzed polymerization of morpholine-2,5-diones is the potential for racemization of the amino acid residues during the reaction. mdpi.com The configuration of the lactic acid residue in the monomer has been found to significantly affect the polymerization behavior, more so than the configuration of the amino acid moiety. cmu.edu
| Enzyme | Monomer | Temperature (°C) | Time | Mn (kDa) | Conversion (%) | Reference(s) |
| Porcine Pancreas Lipase (PPL) | 6(S)-methylmorpholine-2,5-dione | 100 | 6 days | ~15 | 68 | mdpi.com |
| Porcine Pancreas Lipase (PPL) | 3(S)-sec-butylmorpholine-2,5-dione | 110 | - | 5.5 - 10.7 | ~70 | researchgate.net |
| Lipase PS | 3(S)-isopropylmorpholine-2,5-dione | 100 | - | 3.5 - 17.5 | ~50 | researchgate.net |
Mn = Number-average molecular weight. Table is interactive and sortable.
Initiator Systems in ROP
The selection of an appropriate initiator is crucial in controlling the ROP of this compound, influencing the architecture, molecular weight, and properties of the resulting polydepsipeptide. The most widely accepted mechanism for the ROP of morpholine-2,5-diones catalyzed by tin(II) 2-ethylhexanoate (B8288628) (stannous octoate or Sn(Oct)₂) is the "coordination-insertion" mechanism. nih.govhereon.de This process begins with the formation of a tin alkoxide from the reaction between Sn(Oct)₂ and a hydroxyl-containing initiator. nih.govhereon.de The carbonyl oxygen of the monomer then coordinates with the metal center, leading to a nucleophilic attack by the alkoxide ligand and subsequent cleavage of the lactone bond. nih.gov
Hydroxyl-Terminated Initiators (e.g., Poly(ethylene glycol))
Poly(ethylene glycol) (PEG), a hydrophilic polymer with terminal hydroxyl groups, is frequently employed as an initiator in the ROP of this compound to synthesize amphiphilic block copolymers. mdpi.comresearchgate.net These copolymers, typically with an ABA triblock structure (polydepsipeptide-b-PEG-b-polydepsipeptide), combine the biodegradability of the polydepsipeptide blocks with the hydrophilicity and biocompatibility of the central PEG block. mdpi.com The synthesis is often carried out in the presence of a catalyst like stannous octoate or calcium hydride. mdpi.com For instance, ABA triblock copolymers with poly(glycolic acid-valine) as the 'A' block and PEG as the 'B' block have been prepared using Ca-alcoholates of hydroxytelechelic PEG as the initiator. mdpi.com This approach allows for the creation of materials with adjustable hydrophilicity and degradation rates. nih.gov
The use of hydroxyl-functionalized macroinitiators like PEG enables the formation of amphiphilic block copolymers, which are promising for applications such as drug delivery vehicles. researchgate.net
Other Alcohol Initiators (e.g., 1,8-octanediol)
Simple diols, such as 1,8-octanediol, also serve as effective initiators for the ROP of this compound. nih.govrsc.org In these reactions, stannous octoate is a commonly used catalyst. rsc.orghereon.de For example, the copolymerization of ε-caprolactone and this compound has been initiated with 1,8-octanediol in the presence of Sn(Oct)₂ at 150°C. rsc.org Similarly, the ROP of this compound and L-lactide has been successfully initiated by 1,8-octanediol. hereon.de Research has also explored the efficacy of different metal catalysts in conjunction with 1,8-octanediol, finding that Fe(OAc)₂ can be a viable alternative to Sn(Oct)₂ for the polymerization of various morpholine-2,5-diones. nih.gov
Amino-Terminated Poly(ethylene glycol) Initiators
Amino-terminated poly(ethylene glycol) (Jeffamine®) can also initiate the ROP of this compound, leading to the formation of PMMD-b-PEG-b-PMMD triblock copolymers. nih.govnih.govacs.org This reaction is typically conducted at elevated temperatures, for example at 140°C for 10 hours. mdpi.comnih.govacs.org The resulting block copolymers are amorphous, and their glass transition temperature can be modulated by altering the length of the PEG block. researchgate.net By utilizing amino-terminated PEGs with varying molecular weights, the properties of the final copolymer can be tailored. acs.org
Synthesis of Polydepsipeptides from this compound
The synthesis of polydepsipeptides from this compound can be achieved through either homopolymerization to yield poly(this compound) or copolymerization with other cyclic monomers to create copolymers with a range of properties. nih.govmdpi.comnih.govacs.orgacs.org
Homopolymerization Strategies
The homopolymerization of this compound is typically carried out as a bulk polymerization at elevated temperatures using a catalyst. utwente.nl Stannous octoate is a frequently used catalyst for this ring-opening polymerization. utwente.nl Research has shown that the polymerization of D,L-3-methylmorpholine-2,5-dione can also be initiated by 2,2-dibutyl-2-stanna-1,3-dioxepane, which may lead to slightly higher molecular weights compared to Sn(Oct)₂ initiation. researchgate.net The resulting homopolymer, poly(this compound), serves as a fundamental building block for more complex copolymer structures. nih.govacs.org
Copolymerization Strategies with Other Monomers
Copolymerization of this compound with other cyclic monomers like lactide, glycolide (B1360168), and ε-caprolactone is a common strategy to tailor the properties of the resulting biodegradable polymers for specific applications. utwente.nluc.ptmdpi.comnih.gov This approach allows for the creation of materials with a wide spectrum of characteristics by adjusting the monomer feed ratio. uc.pt
For instance, copolymers of this compound with D,L-lactide or ε-caprolactone have been synthesized to produce poly(ester amide)s. mdpi.comnih.gov The copolymerization with L-lactide and glycolide has been employed to create nanofibrous scaffolds for tissue engineering applications. nih.govsemanticscholar.org The resulting P(LA-co-GA-co-MMD) copolymers exhibit properties that can be tuned by the monomer composition. nih.gov Similarly, copolymerization with ε-caprolactone, often initiated by stannous octoate, yields biodegradable copolymers with varying molecular weights. vulcanchem.com
The table below summarizes representative examples of copolymerization involving this compound.
| Comonomer | Initiator/Catalyst | Resulting Copolymer | Reference |
| L-Lactide (LLA) | 1,8-octanediol / Sn(Oct)₂ | Poly(lactide-co-3-methylmorpholine-2,5-dione) | hereon.de |
| L-Lactide (LLA) and Glycolide (GA) | Stannous octoate (Sn(Oct)₂) | Poly(lactide-co-glycolide-co-3(S)-methyl-morpholine-2,5-dione) | nih.govsemanticscholar.org |
| ε-Caprolactone (ε-CL) | 1,8-octanediol / Sn(Oct)₂ | Poly(ε-caprolactone-co-3-methylmorpholine-2,5-dione) | rsc.org |
| ε-Caprolactone (ε-CL) | Stannous octoate (Sn(Oct)₂) | Poly(ε-caprolactone-co-3-methylmorpholine-2,5-dione) | vulcanchem.com |
| (3S)-3-[(Benzyloxycarbonyl)methyl]morpholine-2,5-dione | Stannous octoate (Sn(Oct)₂) | Copolymer of ε-caprolactone and BMD | acs.org |
| L-Lactide (LA) | D-sorbitol / Sn(Oct)₂ | Star-shaped poly(3(S)-methyl-morpholine-2,5-dione-co-lactide) | dovepress.comnih.gov |
Lactide (DLLA, LLA)
The copolymerization of this compound and its derivatives with lactide, in both its D,L- (DLLA) and L- (LLA) forms, yields poly(ester-amide)s with tunable properties. mdpi.comnih.gov These reactions are typically conducted in bulk at elevated temperatures using stannous octoate [Sn(Oct)₂] as a catalyst. researchgate.netmdpi.com The incorporation of the depsipeptide unit from MMD into the polylactide chain can alter the polymer's thermal properties. For instance, the copolymerization of 3(S)-isopropylmorpholine-2,5-dione with DL-lactide has been shown to decrease the glass transition temperature (Tg) of the resulting copolymer as the mole fraction of the lactide residue increases. researchgate.netuliege.be
Enzymatic catalysis, using lipases such as Porcine pancreatic lipase (PPL), has also been employed for the copolymerization of MMD derivatives and DLLA at 100°C, resulting in random copolymers. researchgate.net Furthermore, more complex architectures have been developed, such as star-shaped copolymers of poly(3(S)-methyl-morpholine-2,5-dione-co-lactide) using D-sorbitol as a polyol initiator. dovepress.com The resulting copolymers can be further modified, for example, by grafting with other polymers to create functional materials. dovepress.com
| MMD Derivative | Comonomer | Catalyst/Initiator | Key Findings | Reference |
|---|---|---|---|---|
| (3S,6R,S)-3-[(benzyloxycarbonyl)methyl]-6-methylmorpholine-2,5-dione | D,L-lactide | Sn(Oct)₂ | Synthesized poly[(lactic acid)-co-((S)-β-benzyl aspartate)]. The protected copolymer could be hydrogenated to yield a biodegradable polymer with free aspartic acid groups. | researchgate.net |
| 3(S)-isopropylmorpholine-2,5-dione (IPMD) | D,L-lactide (DLLA) | Porcine pancreatic lipase (PPL) | Produced random copolymers at 100°C. The Tg of the copolymers decreased from 74°C to 40°C with an increasing mole fraction of DLLA. | researchgate.netuliege.be |
| 3(S)-methyl-morpholine-2,5-dione (MMD) | Lactide (LA) | D-sorbitol / Sn(Oct)₂ | Synthesized star-shaped P(MMD-co-LA) copolymers. These were further functionalized by grafting with polyethylenimine (PEI). | dovepress.com |
| (3S)-3-[(benzyloxycarbonyl) methyl] morpholine-2,5-dione (BMD) | L-lactide (L-LA) | Sn(Oct)₂ | Successfully introduced multifunctional amino acid units into the PLLA main chain, with the copolymer composition matching the feed ratio. | ecust.edu.cn |
ε-Caprolactone
Copolymerization of this compound (MMD) with ε-caprolactone (CL) is another strategy to create biodegradable poly(ester-amide)s. nih.gov These polymerizations are often initiated with cyclic tin alkoxides or stannous octoate. nih.govresearchgate.net Research by Kricheldorf et al. involved copolymerizing D,L-3-methylmorpholine-2,5-dione with ε-caprolactone using 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP) as an initiator, which yielded nearly random copolymers as confirmed by ¹³C NMR spectroscopy. researchgate.net
Feijen and colleagues reported on the copolymerization of ε-caprolactone with various morpholine-2,5-dione derivatives that had pendant functional groups. nih.govacs.org However, they encountered challenges in achieving high incorporation of the morpholine-2,5-dione units, with content not exceeding 20%. acs.org To overcome the low reactivity of some substituted morpholine-2,5-diones, researchers synthesized monomers without substitution at the 6-position of the ring, which proved to be more reactive. acs.org For example, (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione (BMD) was successfully copolymerized with ε-caprolactone over a wide range of feed compositions. acs.org
| MMD Derivative | Comonomer | Catalyst/Initiator | Molar Ratio (CL:MMD) | Key Findings | Reference |
|---|---|---|---|---|---|
| D,L-3-methylmorpholine-2,5-dione | ε-Caprolactone | DSDOP | 5 : 1 | Formation of nearly random copolymers was confirmed by ¹H and ¹³C NMR. | researchgate.netresearchgate.net |
| (3S)-3-[(Benzyloxycarbonyl)methyl]morpholine-2,5-dione (BMD) | ε-Caprolactone | Sn(Oct)₂ | Varied (from 9.7:1 to 1:8.7) | Successful copolymerization across a wide range of mole fractions. The resulting copolymers showed good hydrophilicity after deprotection. | acs.org |
| This compound (MMD) | ε-Caprolactone | 1,8-octanediol / Sn(Oct)₂ | Not specified | Synthesized PCLMD copolymers via ring-opening polymerization at 150°C for 24 hours. | rsc.org |
p-Dioxanone
The copolymerization of morpholine-2,5-dione derivatives with p-dioxanone (PDX) represents an early successful effort to create copolymers from these monomers. nih.gov Kricheldorf and colleagues investigated the ROP of SBMD (3(S)-sec-butylmorpholine-2,5-dione) and PDX in one-pot reactions, varying the monomer ratios to synthesize a series of homo- and cooligomers. researchgate.net This work demonstrates the feasibility of incorporating p-dioxanone units into a polydepsipeptide backbone, offering another avenue to modify the final properties of the resulting polymer. nih.govresearchgate.net
Other Cyclic Esters and Anhydrides
The scope of copolymerization extends beyond the most common cyclic esters. Research has been conducted on the ring-opening polymerization of MMD derivatives with other monomers like adipic anhydride. researchgate.net The use of cyclic anhydrides in alternating copolymerization with other monomers, such as aziridines, is a known strategy for producing poly(ester-amide)s, although controlling this type of polymerization can be challenging. acs.org The ability to copolymerize MMD with a broader range of cyclic esters and anhydrides allows for the synthesis of functionalized aliphatic copolyesters, such as those incorporating pendant thiol groups by using a specially designed lactide-type monomer. acs.org This versatility enables the creation of polymers with specific chemical handles for further modification or for imparting specific functionalities. acs.org
Block Copolymer Architectures
Block copolymers containing polydepsipeptide segments derived from this compound offer a pathway to advanced materials with well-defined structures and properties. These architectures, which can be linear (diblock, triblock) or more complex (star-shaped), are typically synthesized by initiating the ring-opening polymerization of MMD from a macroinitiator, such as a polyether with reactive end-groups. mdpi.comresearchgate.net This approach allows for the combination of the distinct properties of each block, for example, combining a hydrophilic polyether block with a more hydrophobic or biodegradable polydepsipeptide block to create amphiphilic copolymers capable of self-assembly. mdpi.comnih.gov
Polydepsipeptide-Polyether Block Copolymers
Polydepsipeptide-polyether block copolymers are synthesized by the ring-opening polymerization of morpholine-2,5-dione derivatives in the presence of a polyether macroinitiator, most commonly poly(ethylene glycol) (PEG) or poly(ethylene oxide) (PEO). mdpi.comnih.govresearchgate.net The architecture of the resulting block copolymer—such as AB diblock, ABA triblock, or (A)₂B and (A)₂B(A)₂ star-shaped copolymers—is determined by the number of terminal hydroxyl groups on the PEO macroinitiator. mdpi.com These hydroxyl groups, often in the presence of a catalyst like stannous octoate or a co-initiator like CaH₂, initiate the polymerization of the morpholine-2,5-dione monomer. mdpi.comnih.gov The resulting amphiphilic copolymers can have varying hydrophilicity and crystallinity depending on the length of the PEO and polydepsipeptide blocks. mdpi.com
Specific Block Copolymer Syntheses (e.g., PCL-co-MMD, PMMD-b-PEG)
PCL-co-MMD : This notation typically refers to a random copolymer of ε-caprolactone (CL) and this compound (MMD). As detailed in section 3.2.2.2, these copolymers are synthesized via the simultaneous ring-opening polymerization of both monomers. researchgate.netrsc.org A specific example involves the ROP of MMD and ε-caprolactone initiated by 1,8-octanediol and catalyzed by Sn(Oct)₂ at 150°C to produce PCLMD copolymers. rsc.org
PMMD-b-PEG : This represents a block copolymer composed of poly(this compound) (PMMD) and poly(ethylene glycol) (PEG) blocks. PMMD-b-PEG-b-PMMD triblock copolymers have been synthesized via the ring-opening polymerization of MMD using amino-terminated PEG as a macroinitiator at 140°C. mdpi.comnih.govacs.org The resulting block copolymers are amorphous. acs.org More complex structures, such as mPEG-PLLA-PMMD triblock copolymers, have also been synthesized, where the polymerization of MMD is initiated from an mPEG-PLLA diblock copolymer, creating a novel polydepsipeptide-containing material. nih.gov
| Copolymer | Synthesis Method | Initiator/Catalyst | Architecture | Reference |
|---|---|---|---|---|
| PMMD-b-PEG-b-PMMD | Ring-opening polymerization of MMD | Amino-terminated PEG | ABA Triblock | mdpi.comnih.govacs.org |
| mPEG-PLLA-PMMD | Sequential ring-opening polymerization | mPEG-PLLA-OH / Sn(Oct)₂ | ABC Triblock | nih.gov |
| PIBMD-b-PEO-b-PIBMD | Ring-opening polymerization of 3(S)-isobutylmorpholine-2,5-dione (IBMD) | Hydroxytelechelic PEO / Sn(Oct)₂ | ABA Triblock | researchgate.net |
Alternating Copolymers
The ring-opening polymerization (ROP) of this compound and its derivatives is a primary method for synthesizing alternating polydepsipeptides. utwente.nlmdpi.com These polymers consist of regularly alternating α-amino acid and α-hydroxy acid residues, a structure determined by the monomer's inherent composition. utwente.nl The polymerization is typically performed in the melt or solution, utilizing catalysts such as stannous octoate or 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP). utwente.nlresearchgate.net
The reactivity of morpholine-2,5-dione monomers in polymerization is influenced by substituents on the ring. For instance, (S)-3-methylmorpholine-2,5-dione is noted to be significantly more reactive than other derivatives. utwente.nl The polymerization process is thought to proceed through the cleavage of the ester bond rather than the more stable amide bond. utwente.nl
Copolymerization of this compound with other cyclic monomers, such as ε-caprolactone, D,L-lactide, or 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) (MBC), allows for the creation of random or block copolymers. researchgate.netmdpi.com This strategy enables the synthesis of biodegradable materials with a wide spectrum of properties, tailored by adjusting the copolymer composition. mdpi.comnih.gov For example, copolymerization with lactide or glycolide can modify properties like hydrophilicity, degradation rate, and mechanical strength. utwente.nl The resulting copolymers can have random or block structures depending on the monomers and reaction conditions used. researchgate.net
Macromolecular Characterization of Polydepsipeptides Derived from this compound
Molecular Weight Determination Methodologies
The molecular weight of polydepsipeptides derived from this compound is a critical parameter that influences their physical and mechanical properties. Several methodologies are employed for its determination, with Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) being prominent techniques.
GPC is widely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of these polymers. researchgate.net Research has shown that the choice of initiator and reaction conditions significantly impacts the resulting molecular weight. For instance, polymerizations initiated with stannous octoate have yielded polydepsipeptides with molecular weights (Mn) in the range of 9,000 to 14,000 g/mol . utwente.nl More recent studies using a 1,8-diazabicyclo[5.4.0]-undec-7-ene/thiourea (DBU/TU) catalytic system for the ROP of 3-substituted morpholine-2,5-diones have achieved high molecular weights up to 123,900 g/mol with narrow molecular weight distributions (PDI ≈ 1.20). acs.org
MALDI-TOF-MS provides detailed information about the polymer structure, including end-group analysis and the absolute molecular weight of polymer chains. mdpi.comacs.org This technique has been used to confirm the structure of low molecular weight polymers, where the resulting spectra show a series of peaks separated by the mass of the monomer repeating unit (129.11 g/mol for this compound). acs.orgcymitquimica.comsigmaaldrich.com
| Monomer/Comonomer | Catalyst/Initiator | Molecular Weight (Mn, g/mol) | PDI | Method |
|---|---|---|---|---|
| Morpholine-2,5-dione derivatives | Stannous octoate | 9,000 - 14,000 | N/A | N/A |
| 3-Substituted Morpholine-2,5-diones | DBU/TU | up to 123,900 | ~1.20 | GPC |
| 3(S)-methyl-morpholine-2,5-dione / MBC | Stannous octoate | N/A | N/A | GPC |
| Copolymers with ε-Caprolactone | Stannous octoate | 10,000 - 83,000 | N/A | N/A |
Microstructural Analysis (e.g., Sequence Distribution in Copolymers via NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of copolymers derived from this compound. iupac.org Both ¹H and ¹³C NMR are used to elucidate the polymer structure, confirm the incorporation of comonomers, and determine the sequence distribution (e.g., random, alternating, or blocky) along the polymer chain. researchgate.netresearchgate.netiupac.org
For copolymers, the chemical shifts of specific nuclei are sensitive to the nature of the adjacent monomer units. mdpi.com By analyzing the fine structure of the NMR peaks, researchers can identify and quantify different monomer sequences (diads, triads, etc.). iupac.orgmdpi.com For example, in copolymers of this compound and ε-caprolactone, ¹H NMR spectra can be used to identify the characteristic signals of each monomer unit within the copolymer chain. researchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide even more detailed structural information by correlating proton and carbon signals, which is crucial for assigning complex spectra and resolving overlapping peaks. iupac.org In some studies, Diffusion Ordered Spectroscopy (DOSY) has been employed to confirm the formation of a true copolymer, where the observation of a single diffusion coefficient for all monomer units indicates they are part of the same polymer chain. acs.org The agreement between the copolymer composition and the comonomer feed ratio, as determined by NMR, can also suggest that both monomers were completely incorporated into the copolymer. researchgate.net
Crystallinity and Morphological Studies (e.g., DSC)
Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties and morphology of polydepsipeptides derived from this compound. acs.orgtainstruments.com DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity. tainstruments.comnih.gov
The crystallinity of these polymers is highly dependent on the stereochemistry and chemical structure of the monomer. The homopolymer derived from (S)-3-methylmorpholine-2,5-dione, which is poly((S)-alanine-alt-glycolic acid), has been reported to be semi-crystalline. utwente.nl In contrast, many other polydepsipeptides, particularly those derived from racemic monomers or those with bulky side groups, are often amorphous. utwente.nlacs.org For example, copolymers synthesized from 3-substituted morpholine-2,5-diones with irregular chiral centers at the 6-position were found to be fully amorphous. acs.org
The glass transition temperature (Tg) is also a critical property influenced by the polymer's structure. For amorphous polymers derived from 3-substituted morpholine-2,5-diones, Tg values have been observed in the range of 31 to 84 °C. acs.org The Tg can be affected by factors such as the length of alkyl side chains, with longer chains leading to a lower Tg due to a plasticizing effect. acs.org For copolymers, the presence of a single Tg, intermediate between those of the respective homopolymers, is often taken as evidence of a random copolymer structure. researchgate.net The thermal history of a polymer sample can significantly affect its measured degree of crystallinity, so standardized procedures, such as controlled heating and cooling cycles, are often employed in DSC analysis to ensure comparable results. nih.govdlr.de
| Polymer | Morphology | Glass Transition (Tg) | Melting Point (Tm) |
|---|---|---|---|
| Poly((S)-alanine-alt-glycolic acid) | Semi-crystalline | N/A | N/A |
| Polymers from 3-substituted morpholine-2,5-diones (amorphous) | Amorphous | 31 - 84 °C | N/A |
| PMMD-b-PEG-b-PMMD block copolymers | Amorphous | N/A | N/A |
| Poly(ester-amide)s with 6-methylmorpholine-2,5-dione | Amorphous | -50 °C to 0 °C | N/A |
Advanced Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Conformation and Stability
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like 3-Methylmorpholine-2,5-dione. core.ac.uk These calculations provide deep insights into the molecule's three-dimensional geometry, conformational preferences, and relative stability, which are crucial for understanding its reactivity.
For this compound, a six-membered heterocyclic ring, several conformations such as chair, boat, and twist-boat are possible. DFT calculations are employed to perform geometry optimization for each potential conformer. This process determines the lowest energy structure by calculating forces on the atoms and adjusting their positions to find a minimum on the potential energy surface. nih.gov The output of these calculations includes precise bond lengths, bond angles, and dihedral angles for the most stable arrangement.
Furthermore, by comparing the calculated total energies of different optimized conformers, their relative stabilities can be determined. For similar cyclic systems, studies have shown that chair conformers are often more stable than their boat or twist-boat counterparts. ut.ac.irresearchgate.net The energy difference between these states, along with the energy barriers for interconversion, can also be calculated. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate stereo-electronic interactions, such as hyperconjugation between lone pair orbitals and anti-bonding orbitals, that contribute to the stability of a particular conformation. ut.ac.irresearchgate.net
Below is a table summarizing the typical parameters obtained from DFT calculations for molecular structure and stability analysis.
| Calculated Parameter | Description | Significance for this compound |
| Total Energy | The total electronic energy of a given conformer. | Used to compare the relative stability of different conformations (e.g., chair vs. boat). The lowest energy conformer is the most stable. |
| Optimized Geometry | The 3D arrangement of atoms with the lowest energy, defined by bond lengths, bond angles, and dihedral angles. | Provides the most accurate theoretical structure of the molecule, revealing ring puckering and substituent orientation (axial/equatorial). |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. |
| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. |
| NBO Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | Reveals stabilizing stereo-electronic effects, such as intramolecular hydrogen bonding or hyperconjugation, that influence conformation. |
Reaction Mechanism Elucidation for Synthesis and Polymerization
The synthesis of the this compound ring is commonly achieved through an intramolecular cyclization reaction. researchgate.net This key step typically involves the formation of the ester bond within the ring via an intramolecular nucleophilic substitution (SN) reaction. nih.govmasterorganicchemistry.com
The process generally starts with a linear precursor, N-(α-haloacyl)-α-amino acid. For this compound, the precursor would be derived from L-alanine and a 2-halopropionyl group. The reaction is initiated by a base, which deprotonates the carboxylic acid group, forming a carboxylate anion. youtube.com This carboxylate acts as an intramolecular nucleophile.
The mechanism proceeds as follows:
Deprotonation: A base (e.g., sodium bicarbonate) removes the acidic proton from the carboxylic acid of the N-(2-chloropropionyl)-alanine precursor, generating a carboxylate ion.
Nucleophilic Attack: The newly formed carboxylate anion attacks the electrophilic carbon atom that bears the halogen leaving group (e.g., chlorine or bromine). youtube.com
Ring Closure: This attack displaces the halide ion and forms a new carbon-oxygen bond, resulting in the closure of the six-membered morpholine-2,5-dione (B184730) ring.
This reaction is classified as an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. masterorganicchemistry.com The reaction proceeds via a concerted mechanism where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, should it be chiral. masterorganicchemistry.com The efficiency of this ring-forming reaction is high because the nucleophile and electrophile are part of the same molecule, which significantly increases the probability of a successful collision in the correct orientation. masterorganicchemistry.com
This compound can undergo Ring-Opening Polymerization (ROP) to produce biodegradable polydepsipeptides, which are a class of poly(ester amide)s. nih.govresearchgate.net A prevalent and well-studied pathway for the ROP of related cyclic ester monomers is the coordination-insertion mechanism, often catalyzed by metal-based initiators such as tin(II) octoate or metal alkoxides. researchgate.netillinois.eduresearchgate.net
The coordination-insertion mechanism for the polymerization of this compound can be described in the following stages:
Initiation:
Coordination: The first step involves the coordination of the monomer to the metal center of the catalyst (e.g., a tin alkoxide). The oxygen atom of the ester carbonyl group in the this compound ring acts as a Lewis base, donating electrons to the electrophilic metal center. acs.orgmdpi.com
Insertion: Following coordination, a nucleophilic group attached to the metal catalyst (typically an alkoxide, which may come from an alcohol co-initiator or the catalyst itself) attacks the now-activated carbonyl carbon of the ester. researchgate.net This nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the ring, thus opening the cyclic monomer. acs.org The opened monomer is thereby "inserted" between the metal and the initiating alkoxide group, forming a new, longer metal alkoxide species.
Propagation:
The propagation phase involves the sequential addition of more monomer units. The alkoxide end of the growing polymer chain, which remains attached to the metal center, acts as the nucleophile for the next cycle.
A new monomer molecule coordinates to the metal center, and the terminal alkoxide of the polymer chain attacks its ester carbonyl carbon.
This process of coordination, insertion, and ring-opening repeats, extending the polymer chain with each cycle. researchgate.net
This mechanism allows for good control over the polymerization process, enabling the synthesis of polymers with predictable molecular weights and, in some cases, narrow molecular weight distributions. illinois.edu
Spectroscopic Investigations for Structural Elucidation (e.g., IR)
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, as it provides direct information about the functional groups present in the molecule. nih.gov The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.
The key structural features of this compound are the six-membered ring containing both an amide and an ester functional group. These two carbonyl groups (C=O) are in different chemical environments and are expected to show distinct absorption bands in the IR spectrum. The amide carbonyl typically absorbs at a lower wavenumber than the ester carbonyl due to resonance effects. Other characteristic vibrations include the C-O and C-N stretching of the heterocyclic ring.
The expected characteristic IR absorption bands for this compound are summarized in the table below. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Significance |
| N-H Stretch | Amide (secondary) | 3200 - 3400 | Presence of the N-H bond in the amide group. |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Confirms the presence of the methyl group and methylene (B1212753) groups in the ring. |
| C=O Stretch (Ester) | Ester Carbonyl | 1735 - 1750 | Characteristic band for the ester carbonyl group, typically sharp and strong. |
| C=O Stretch (Amide I) | Amide Carbonyl | 1650 - 1680 | Characteristic strong absorption for the amide carbonyl group. |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | A secondary characteristic band for the amide linkage, resulting from N-H bending and C-N stretching. |
| C-O Stretch | Ester | 1150 - 1250 | Corresponds to the stretching of the C-O single bond in the ester group. |
| C-N Stretch | Amide | 1200 - 1300 | Corresponds to the stretching of the C-N single bond in the amide group and ring structure. |
Analysis of these specific bands in an experimental IR spectrum allows for the unambiguous confirmation of the this compound structure and can be used to assess the purity of a synthesized sample. nih.gov
Applications in Chemical Synthesis and Materials Science Research
Role as Intermediates in Organic Synthesis
3-Methylmorpholine-2,5-dione and its parent structures, morpholine-2,5-diones, are recognized as important intermediates in several synthetic pathways. nih.govmdpi.com Their utility stems from the ability to act as precursors to more complex molecules, including those with significant biological relevance.
Morpholine-2,5-diones play a role as intermediates in the synthesis of optically active α-amino acids. nih.govmdpi.com However, the synthesis of the dione (B5365651) ring itself can be challenging. The cyclization of N-(α-haloacyl)-α-amino acids, a common method to produce these diones, can sometimes lead to racemization at the C6 position of the morpholine-2,5-dione (B184730) ring. nih.govmdpi.com This highlights a critical consideration in synthetic design, as maintaining the desired stereochemistry is paramount for producing enantiomerically pure amino acids. pageplace.de The synthesis of optically active amino acids is a demanding area of organic chemistry, where controlling such stereochemical outcomes is essential. pageplace.de
In the field of polymer chemistry, diketomorpholines are instrumental in a method for the sequential degradation of peptoid oligomers from the N-terminus. acs.orgnih.gov This process is conducted on a solid phase, where a resin-bound bromoacetylated peptoid is treated with silver perchlorate. acs.orgnih.gov This treatment induces an intramolecular lactonization, which results in the cleavage and release of the terminal residue as part of a substituted diketomorpholine. acs.orgnih.gov The outcome is a truncated peptoid, allowing for a controlled, step-wise sequencing or modification of the oligomer. acs.orgnih.gov
Development of Bioresorbable Polymeric Materials
One of the most significant applications of this compound is in materials science, specifically as a monomer for the synthesis of bioresorbable polymers. nih.govresearchgate.net These materials are designed to degrade into non-toxic products within a biological environment, making them highly suitable for biomedical applications. nih.gov
This compound is a key monomer used in the ring-opening polymerization (ROP) to produce polydepsipeptides. researchgate.netutwente.nl Polydepsipeptides are a class of copolymers that have strictly alternating α-hydroxy acid and α-amino acid residues in their backbone. researchgate.netutwente.nl These polymers are valued for their biodegradability and biocompatibility, positioning them as promising materials for drug delivery, gene therapy, and tissue engineering scaffolds. nih.govnih.gov The polymerization is typically carried out in the melt using catalysts like stannous octoate. utwente.nl The resulting polymers, such as poly(this compound) (PMMD), combine the degradability of polyesters with the thermal and mechanical properties often associated with polyamides. nih.govresearchgate.net
Table 1: Ring-Opening Polymerization (ROP) of this compound (MMD) This table summarizes experimental conditions for the homopolymerization of MMD to yield polydepsipeptides.
| Monomer | Catalyst | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| MMD | Sn(Oct)₂ | Ethylene Glycol | 110 | 3 | ~15 |
| MMD | Sn(Oct)₂ | Ethylene Glycol | 140 | 3 | 47 |
| MMD | Sn(Oct)₂ | Ethylene Glycol | 140 | 15 | 83 |
Data sourced from kinetic studies of morpholine-2,5-dione polymerizations. hereon.de
Table 2: Properties of PMMD-b-PEG-b-PMMD Block Copolymers This table illustrates how the properties of the copolymer change with different molecular weight PEG blocks.
| Initiator (Amino-terminated PEG) | Polymer Structure | Physical State | Glass Transition Temperature (Tg) |
| PEG (MW 2000) | PMMD-b-PEG-b-PMMD | Amorphous | Decreases with increasing PEG content |
| PEG (MW 4000) | PMMD-b-PEG-b-PMMD | Amorphous | Decreases with increasing PEG content |
| PEG (MW 6000) | PMMD-b-PEG-b-PMMD | Amorphous | Decreases with increasing PEG content |
Data synthesized from studies on block copolymers of PMMD and PEG. nih.govresearchgate.net
Prebiotic Chemistry and Chemical Evolution Models
The emergence of functional peptides and related polymers is considered a fundamental step in the chemical evolution that may have led to the origin of life. nih.gov Depsipeptides, which contain both ester and amide bonds, are of particular interest in prebiotic chemistry research. nih.gov It is hypothesized that such molecules could have formed from simple amino and hydroxy acids under plausible prebiotic conditions, such as cycles of hydration and dehydration. nih.gov
While this compound itself is a synthetic monomer, the polydepsipeptides it forms serve as excellent models for studying the properties of polymers relevant to chemical evolution. utwente.nlnih.gov Research in prebiotic chemistry investigates how the building blocks of life could have formed and organized. rsc.org The study of synthetic polydepsipeptides provides insight into the sequence diversity and structural possibilities that might have emerged from a primordial mixture of monomers, contributing to our understanding of how functional biopolymers could have arisen. nih.govchemrxiv.org
Natural Occurrence and Biosynthetic Considerations
Isolation from Natural Sources (e.g., Fungi, Marine Organisms)
Diketomorpholines are recognized as metabolites produced by numerous organisms. acs.org They have been identified in fungi, marine organisms, bacteria, and even plants. nih.govresearchgate.net Fungi, in particular, are a prolific source of these compounds. For instance, several N-methylated DKM congeners, which are structurally related to the cyclic hexadepsipeptides known as enniatins, have been isolated from the fungus Fusarium sporotrichioides. acs.orgnih.govresearchgate.net The production of these DKMs is thought to be a side product of the main enniatin biosynthesis pathway. nih.gov
Marine-derived fungi have also proven to be a rich reservoir of novel diketomorpholine derivatives. Chemical investigations of the endophytic fungus Aspergillus alabamensis, isolated from marine red alga, have led to the identification of new secondary metabolites with a rare diketomorpholine core. mdpi.comslsp.chmdpi.com Similarly, co-culture of Aspergillus alabamensis with Aspergillus fumigatiaffinis has yielded previously undescribed diketomorpholine alkaloids. nih.gov Other fungal species, such as Alternaria atrans found as an endophyte in the guava plant, and marine-derived Paraboeremia selaginellae, also produce substituted morpholine-2,5-diones. nih.govresearchgate.netclockss.org
Beyond fungi, the marine environment has offered other sources. A notable example includes the isolation of a morpholine-2,5-dione (B184730) analogue from the Thai sea hare, Bursatella leachii. researchgate.netacs.org
Table 1: Examples of Naturally Occurring Morpholine-2,5-dione Derivatives and Their Sources
| Compound Name | Natural Source | Organism Type |
| 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione | Fusarium sporotrichioides | Fungus |
| 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione | Fusarium sporotrichioides | Fungus |
| 4-epi-seco-shornephine A derivatives | Aspergillus alabamensis | Marine-derived Endophytic Fungus |
| (3R,6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione | Alternaria atrans | Endophytic Fungus |
| syn-3-isopropyl-6-(4-methoxybenzyl)-4-methylmorpholine-2,5-dione | Bursatella leachii | Marine Sea Hare |
Biosynthetic Pathways and Precursor Analysis
Morpholine-2,5-diones are formally considered cyclic dimers resulting from the condensation of an α-amino acid and an α-hydroxy acid. mdpi.com The biosynthesis is believed to follow a pathway analogous to many well-established synthetic routes: initial formation of an amide bond between the two precursor molecules, followed by an intramolecular cyclization that forms an ester bond (lactonization). researchgate.net
For the specific compound 3-Methylmorpholine-2,5-dione , the biosynthetic precursors can be deduced from its chemical structure. The "3-methyl" substitution at the α-carbon of the amino acid-derived portion strongly points to L-Alanine as the amino acid precursor. The remainder of the six-membered ring, the lactone portion, corresponds to a two-carbon α-hydroxy acid, which is Glycolic acid .
The proposed biosynthetic route begins with the formation of an N-acyl-amino acid intermediate, N-(glycolyl)-alanine. This linear precursor then undergoes an enzyme-catalyzed intramolecular condensation reaction, where the hydroxyl group of the glycolyl moiety attacks the carboxyl group of the alanine (B10760859) moiety, eliminating a water molecule to form the stable six-membered morpholine-2,5-dione ring. Synthetic strategies for producing this compound and its derivatives frequently start with an amino acid, such as L-alanine, and react it with a chloroacetyl halide, mimicking this precursor relationship. d-nb.info
Table 2: Biosynthetic Precursors for this compound
| Moiety in Final Compound | Precursor Molecule | Type of Precursor |
| 3-Methyl-2-oxo-morpholin-5-yl | L-Alanine | α-Amino Acid |
| Morpholine-2,5-dione ring (ester part) | Glycolic acid | α-Hydroxy Acid |
Q & A
What synthetic methodologies are optimized for the preparation of 3-Methylmorpholine-2,5-dione, and how are reaction progress and purity monitored?
Basic Research Question
The synthesis of this compound typically involves cyclocondensation reactions between diamines and carbonyl-containing precursors. For example, carbazolyldiamine derivatives react with tetrachloromonospirophosphazene in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography to isolate dispirophosphazene derivatives. Post-synthesis, residual solvents and byproducts are removed via vacuum evaporation. Key parameters include reaction time (e.g., 3 days for complete conversion) and stoichiometric ratios of reactants to minimize side products .
How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) provides high-resolution data for confirming bond lengths, angles, and stereochemistry. For instance, SC-XRD analysis of 3-methylideneoxolane-2,5-dione derivatives confirmed a mean C–C bond length of 0.002 Å and an R factor of 0.026, ensuring structural accuracy . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups and regiochemistry. For novel derivatives lacking literature data (e.g., (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione), ¹³C NMR assignments are critical for structural elucidation .
What experimental protocols are used to evaluate the antimicrobial and antiviral activities of this compound derivatives?
Basic Research Question
Antimicrobial activity is assessed via broth microdilution assays, measuring minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For example, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione showed activity against Staphylococcus aureus and Candida albicans in standardized protocols . Antiviral testing involves plaque reduction assays, as seen in H1N1 influenza A virus inhibition studies. Compounds like (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione demonstrated IC₅₀ values of 41.5 ± 4.5 µM, validated through dose-response curves and cytotoxicity controls .
How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound derivatives?
Advanced Research Question
Molecular docking using AutoDock or Discovery Studio simulates ligand-receptor interactions. For δ-carboline derivatives fused with pyrrolidine-2,5-dione, docking into α-topoisomerase II revealed binding affinities driven by hydrogen bonds (e.g., Q652.64 and R2627.36 residues) and hydrophobic interactions . Dynamics simulations (RMSD, RMSF) further assess stability. Structure-activity relationship (SAR) studies optimize substituents; replacing tetrazole with pyrrolidine-2,5-dione enhanced agonistic effects by 2-fold in GPR119 receptor assays .
What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound precursors?
Advanced Research Question
Cyclization mechanisms depend on electronic and steric factors. For example, succinimide derivatives with nitrogen substituents favor Lossen rearrangement via N–H⋯O hydrogen bonding and π-π stacking, as observed in single-crystal structures . Solvent polarity (e.g., DMSO) stabilizes intermediates, while Et₃N facilitates deprotonation. Kinetic studies using HPLC or in-situ IR spectroscopy can track intermediate formation and optimize reaction conditions .
How are purity and stability of this compound derivatives ensured under storage and experimental conditions?
Basic Research Question
Stability is assessed via accelerated degradation studies under varying pH, temperature, and humidity. For 3-methylideneoxolane-2,5-dione, storage at –20°C in inert atmospheres prevents oxidation . Purity is verified using HPLC with UV detection (e.g., 220/340 nm for diketopiperazines) . Radiolabeled analogs (e.g., ¹⁸F-based maleimide derivatives) require stringent radiochemical purity checks via radio-TLC or HPLC .
What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Advanced Research Question
Chiral resolution techniques include asymmetric catalysis (e.g., Mosher’s method for absolute configuration determination) and enantioselective chromatography. For (3Z,6S)-3-benzylidene derivatives, CD exciton chirality and Marfey’s analysis confirmed stereochemistry . Racemization risks are mitigated by avoiding high temperatures during synthesis and using chiral auxiliaries.
How do structural modifications (e.g., substituent position) influence the bioactivity of this compound analogs?
Advanced Research Question
SAR studies correlate substituent effects with activity. For example, benzylidene groups at the 3-position enhance antiviral activity, while hydroxylation at the 4-position of the benzylidene moiety (as in compound 3) reduces cytotoxicity . Quantitative structure-activity relationship (QSAR) models, built using descriptors like logP and polar surface area, predict bioactivity and guide rational design .
What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?
Advanced Research Question
LC-MS/MS identifies hydrolytic or oxidative degradation products. For polylactic acid (PLA) derivatives derived from morpholine-2,5-dione monomers, gel permeation chromatography (GPC) monitors molecular weight changes, while FT-IR detects ester bond cleavage . Accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) coupled with mass spectrometry provide degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
